molecular formula C17H22N4O3S B2637923 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indazole-3-carboxamide CAS No. 2034459-62-4

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indazole-3-carboxamide

Cat. No.: B2637923
CAS No.: 2034459-62-4
M. Wt: 362.45
InChI Key: GWHVFDGYJYALGA-UHFFFAOYSA-N
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Description

N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indazole-3-carboxamide is a synthetic compound featuring a 1H-indazole-3-carboxamide core linked to a piperidin-4-yl group substituted with a 1,1-dioxidotetrahydrothiophen-3-yl moiety.

Properties

IUPAC Name

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c22-17(16-14-3-1-2-4-15(14)19-20-16)18-12-5-8-21(9-6-12)13-7-10-25(23,24)11-13/h1-4,12-13H,5-11H2,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHVFDGYJYALGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=NNC3=CC=CC=C32)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, structural characteristics, synthesis methods, and relevant research findings.

Structural Characteristics

The compound features a unique structure comprising:

  • Piperidine moiety : A six-membered ring containing nitrogen.
  • Indazole ring : A bicyclic structure that enhances biological interactions.
  • Tetrahydrothiophene unit : Contributes to the compound's reactivity and interaction with biological targets.

The molecular formula is C16H20N2O3SC_{16}H_{20}N_2O_3S with a molecular weight of approximately 336.41 g/mol.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the piperidine ring through cyclization reactions.
  • Introduction of the indazole moiety via coupling reactions.
  • Functionalization of the tetrahydrothiophene unit to enhance biological activity.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that derivatives of indazole can inhibit tumor growth in various cancer cell lines. The mechanism often involves interference with cell cycle regulation and apoptosis pathways.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7 (breast cancer)0.084 ± 0.020Induces apoptosis
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methylthiazole-4-carboxamideA549 (lung cancer)0.034 ± 0.008Cell cycle arrest

Anti-inflammatory Activity

Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially through inhibition of the NF-kB signaling pathway, which is crucial in inflammation and cancer progression. The ability to interact with specific molecular targets involved in inflammatory responses indicates its therapeutic potential.

Antiviral Activity

Similar compounds have shown promise in antiviral applications, suggesting that this compound may also possess antiviral properties. This could be attributed to structural features that allow interaction with viral proteins or host cell receptors.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Anticancer Activity Study : A study evaluated a series of indazole derivatives against MCF-7 and A549 cell lines, revealing significant cytotoxic effects and potential mechanisms involving apoptosis and cell cycle disruption .
  • Inflammation Modulation : Research has indicated that compounds with similar structures can inhibit pro-inflammatory cytokines in vitro, suggesting a role in managing chronic inflammatory diseases .
  • Docking Studies : Computational studies have demonstrated that these compounds can effectively bind to enzyme active sites through hydrogen bonding and hydrophobic interactions, enhancing their pharmacological efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Profiles

The compound belongs to the indazole-3-carboxamide class, which includes synthetic cannabinoids (e.g., AB-CHMINACA, 5F-CUMYL-PINACA) and opioid derivatives (e.g., cyclopropylfentanyl). Below is a comparative analysis:

Table 1: Key Comparisons
Compound Name Core Structure Key Substituents Receptor Affinity Legal Status (Based on Evidence)
Target Compound Indazole-3-carboxamide Piperidine with sulfone group Likely CB1/CB2* Not explicitly regulated**
AB-CHMINACA (ID7, ID14) Indazole-3-carboxamide Cyclohexylmethyl High CB1/CB2 Schedule II (1971 Convention)
5F-CUMYL-PINACA (ID4, ID15) Indazole-3-carboxamide 5-Fluoropentyl + cumyl group High CB1/CB2 Schedule I (2022 U.S. adjustment)
Cyclopropylfentanyl (ID16) Piperidine-4-carboxamide Cyclopropyl + phenethyl μ-opioid Schedule I (EU 2018)

Inferred from structural similarity to synthetic cannabinoids. *No direct regulatory mention in evidence, but structural analogs are controlled.

Key Differences and Implications

Substituent Chemistry: The target compound’s sulfone group (1,1-dioxidotetrahydrothiophen) contrasts with the cyclohexylmethyl (AB-CHMINACA) or fluoropentyl (5F-CUMYL-PINACA) groups in synthetic cannabinoids. Opioid analogs like cyclopropylfentanyl (ID16) lack the indazole core, instead featuring a piperidine-carboxamide linked to phenethyl groups, targeting μ-opioid receptors .

Receptor Interactions: Synthetic cannabinoids (e.g., AB-CHMINACA) exhibit high affinity for CB1/CB2 receptors, leading to psychoactive effects. The sulfone modification in the target compound may alter binding kinetics or potency relative to these analogs . Opioid analogs (e.g., cyclopropylfentanyl) prioritize μ-opioid receptor activation, associated with respiratory depression and analgesia, diverging pharmacologically from indazole carboxamides .

Regulatory Status: AB-CHMINACA and 5F-CUMYL-PINACA are explicitly controlled under Schedule II and I, respectively, in international and U.S. frameworks . The absence of the target compound in current schedules (as per evidence) suggests it may represent a novel or emerging analog, warranting further scrutiny.

Research Findings and Gaps

  • Metabolic Pathways : Sulfone-containing compounds often exhibit prolonged half-lives due to resistance to oxidative metabolism. This contrasts with fluoropentyl groups (e.g., 5F-CUMYL-PINACA), which are susceptible to defluorination .
  • Potency Data : While AB-CHMINACA is reported to be >100x more potent than THC, the target compound’s potency remains unstudied in the provided evidence. Its sulfone group could either enhance or reduce activity depending on steric effects .
  • Safety Profile: Synthetic cannabinoids are linked to severe adverse effects (e.g., seizures, cardiotoxicity). The sulfone group’s impact on toxicity is unknown but merits investigation .

Q & A

Q. What are the optimal synthetic routes for N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indazole-3-carboxamide, and how can purity be ensured?

Synthesis typically involves coupling indazole-3-carboxylic acid derivatives with substituted piperidine intermediates. For example, a multi-step procedure may include:

  • Step 1 : Preparation of the tetrahydrothiophene dioxide-piperidine scaffold via nucleophilic substitution or reductive amination.
  • Step 2 : Activation of the indazole-3-carboxylic acid using carbodiimides (e.g., EDC/HOBt) for amide bond formation.
  • Purity Assurance : Post-synthesis purification via column chromatography (e.g., silica gel, gradient elution) followed by recrystallization. Analytical validation using HPLC (≥98% purity) and LC-MS for molecular mass confirmation. NMR (¹H/¹³C) is critical for structural verification, particularly to resolve stereochemistry at the piperidine and tetrahydrothiophene dioxide moieties .

Q. What analytical techniques are recommended for characterizing this compound’s stability under varying storage conditions?

Stability studies should assess:

  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • Photostability : Expose samples to UV/visible light (ICH Q1B guidelines) and monitor degradation via HPLC.
  • Hydrolytic Stability : Incubate in buffered solutions (pH 1–9) at 40°C/75% RH for 4 weeks. Quantify degradation products using LC-MS. Reference safety data sheets (SDS) for recommended storage conditions (e.g., inert atmosphere, –20°C) .

Q. How can researchers identify potential biological targets for this compound?

  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding to cannabinoid receptors (CB1/CB2), given structural similarity to synthetic cannabinoids like ADB-FUBINACA .
  • In Vitro Assays : Radioligand displacement studies (³H-CP55940 for CB1/CB2) to measure Ki values. Functional assays (e.g., cAMP inhibition) confirm receptor activation/antagonism .

Advanced Research Questions

Q. How do structural modifications at the piperidine or tetrahydrothiophene dioxide moieties affect CB1 receptor binding affinity and peripheral restriction?

  • Piperidine Modifications : Introducing bulky substituents (e.g., fluorobenzyl groups) may enhance CB1 affinity but increase BBB penetration. Monitor tPSA values; a threshold >90 Ų correlates with reduced CNS uptake .
  • Tetrahydrothiophene Dioxide : The sulfone group enhances metabolic stability by resisting oxidative degradation. Replace with non-polar groups (e.g., methyl) to study SAR trade-offs between stability and receptor engagement .
  • Methodology : Synthesize analogs via parallel chemistry, then evaluate using in vitro binding assays and in vivo pharmacokinetic studies (plasma/brain partitioning) .

Q. How can conflicting data in receptor binding assays (e.g., partial vs. full agonism) be resolved?

  • Assay Optimization : Use standardized cell lines (e.g., CHO-K1 expressing human CB1) and control ligands (e.g., WIN55,212-2).
  • Functional Selectivity : Employ β-arrestin recruitment assays (e.g., BRET) alongside cAMP modulation to detect biased signaling.
  • Data Reconciliation : Cross-validate with in vivo models (e.g., tetrad test in rodents) to correlate in vitro efficacy with behavioral outcomes .

Q. What strategies mitigate off-target effects in metabolic and toxicity studies?

  • Metabolite Identification : Incubate with liver microsomes (human/rodent) and analyze via HR-MS/MS. Key metabolites (e.g., N-dealkylation products) may retain activity.
  • Off-Target Profiling : Screen against panels (e.g., CEREP Psychoactive) to identify interactions with serotonin or opioid receptors.
  • Mitigation : Introduce polar groups (e.g., hydroxyl) to reduce lipophilicity and enhance renal clearance. Monitor hERG inhibition to avoid cardiotoxicity .

Methodological Notes

  • Regulatory Compliance : For in vivo studies, adhere to controlled substance regulations (e.g., DEA Schedule I analogs in the U.S. or EU Council Decision 2005/387/JHA) by obtaining necessary permits .
  • Data Reproducibility : Share synthetic protocols (e.g., Open Science Framework) and raw analytical data (NMR/LC-MS) to address reproducibility crises in medicinal chemistry .

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